
tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Tert-Butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate is a chemical compound with the formula C16H25N3O4S . It is produced by KISHIDA CHEMICAL CO., LTD .
Synthesis Analysis
This compound is a precursor used in the synthesis of fentanyl and its analogues . Fentanyl is a potent synthetic opioid that is a major contributor to the opioid crisis in North America . The synthesis of fentanyl involves the use of specific precursor chemicals, and traffickers have adapted their approach to use alternative precursor chemicals for fentanyl manufacture .Aplicaciones Científicas De Investigación
1. Synthesis and Role in Drug Development
Tert-butyl 4-(4-aminophenylsulfonamido)piperidine-1-carboxylate and its derivatives play a pivotal role as intermediates in the synthesis of various pharmacologically active compounds. For instance, it is a key intermediate in the synthesis of Vandetanib, a drug used for certain cancer treatments. This compound is synthesized through steps like acylation, sulfonation, and substitution, highlighting its versatility in medicinal chemistry (Wang et al., 2015).
2. Intermediate in Biological Compounds Synthesis
The compound also acts as an important intermediate in the synthesis of biologically active compounds such as Crizotinib, a medication used in cancer therapy. Its synthesis involves multiple steps starting from tert-butyl-4-hydroxypiperdine-1-carboxylate, indicating its critical role in the formation of complex therapeutic agents (Kong et al., 2016).
3. Use in Anticancer Drug Synthesis
In addition, this compound is integral in the synthesis of tert-butyl 4-formyl-3, 6-dihydropyridine-1(2H)-carboxylate, another important intermediate for small molecule anticancer drugs. The method involves nucleophilic substitution reaction, oxidation, halogenation, and elimination reaction, signifying its broad application in cancer drug development (Zhang et al., 2018).
4. Crystal Structure and Molecular Analysis
Research on its derivatives, such as tert-butyl (6S)-4-hydroxy-6-isobutyl-2-oxo-1,2,5,6-tetrahydropyridine-1-carboxylate, has led to significant findings in crystal structure analysis. Studies have explored the molecular packing, hydrogen bonds, and crystal structure, contributing to the broader understanding of chemical compounds and their behaviors (Didierjean et al., 2004).
5. Synthesis of Diverse Piperidine Derivatives
Moreover, tert-butyl 4-oxopiperidine-1-carboxylate and its related compounds have been utilized in synthesizing a wide range of piperidine derivatives. These derivatives hold promise as synthons for the preparation of diverse piperidine derivatives, further extending their application in chemical synthesis (Moskalenko & Boev, 2014).
Direcciones Futuras
Given its role as a precursor in the synthesis of fentanyl, the future directions for this compound are likely to be influenced by the ongoing efforts to control the opioid crisis. The compound has been placed under international control, which gives governments the legal base to seize illicit shipments of these chemicals . This could potentially impact the availability and use of this compound in the future.
Propiedades
IUPAC Name |
tert-butyl 4-[(4-aminophenyl)sulfonylamino]piperidine-1-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25N3O4S/c1-16(2,3)23-15(20)19-10-8-13(9-11-19)18-24(21,22)14-6-4-12(17)5-7-14/h4-7,13,18H,8-11,17H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZKDNDLNAFHXFJU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)NS(=O)(=O)C2=CC=C(C=C2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25N3O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-(3-(trifluoromethyl)phenyl)-5H-indeno[1,2-c]pyridazin-5-one](/img/structure/B2578402.png)
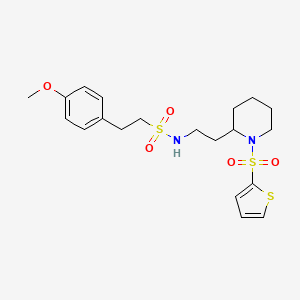
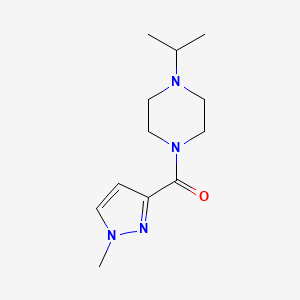
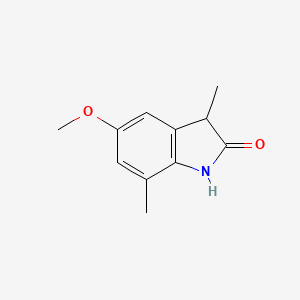
![(Z)-N-(6-chloro-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B2578412.png)

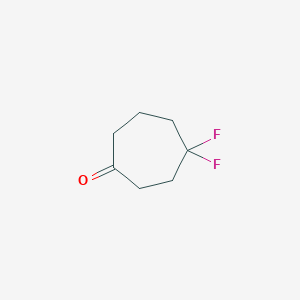
![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(2-(((4-fluorophenyl)thio)methyl)-5-methoxy-4-oxopyridin-1(4H)-yl)acetamide](/img/structure/B2578415.png)

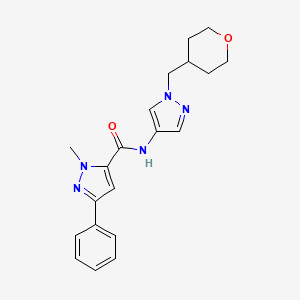
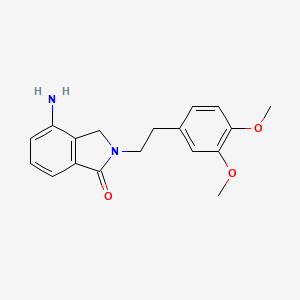
![(4-(3-benzyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)(5-bromofuran-2-yl)methanone](/img/structure/B2578423.png)
![N-(3-fluorophenyl)-2-[3-(4-methylphenyl)sulfonyl-2-oxoimidazol-1-yl]acetamide](/img/structure/B2578424.png)
![1,3-dimethyl-2,4-dioxo-N-(2-oxo-2-phenylethyl)-7-propyl-2,3,4,7-tetrahydro-1H-pyrrolo[2,3-d]pyrimidine-6-carboxamide](/img/structure/B2578425.png)